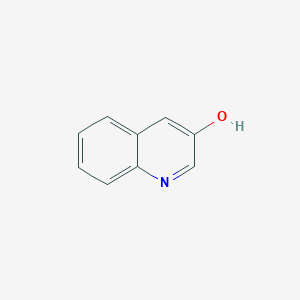
3-Hydroxyquinoline
Cat. No. B051751
:
580-18-7
M. Wt: 145.16 g/mol
InChI Key: IQQDNMHUOLMLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08207350B2
Procedure details


3-Bromoquinoline (5.0 g, 24.03 mmoL) was dissolved in anhydrous ether and cooled to −78° C. It was then treated with n-butyllithium (10.57 mL, 26.43 mmoL, 2.5M in hexanes) by slow addition over 30 min. The reaction was stirred at −78° C. for 30 min then it was treated with trimethylborate (2.50 g, 24.03 mmoL) by slow addition over 10-15 min. The reaction was then allowed to stir at 0° C. for 45 min then at room temperature for 15 min. The reaction was then cooled back to −78° C. and treated with peracetic acid (5.49 g, 26.44 mmoL) and stirred at room temperature for 20 hr. The reaction was diluted with H2O (40 mL) and solid sodium bisulfite was added until the peroxides were destroyed as indicated with peroxide test strips. The layers were separated and the aqueous layer extracted with ethyl acetate (2×50 mL). The organic layer was concentrated in vacuo and the residue was azeodried with toluene (4×50 mL). The residue was triturated with toluene and the solids were collected by vacuum filtration to give 1.43 g (41%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 10.29 (s, 1H) 8.58 (d, J=2.57 Hz, 1H) 7.85-7.95 (m, 1H) 7.72-7.83 (m, 1H) 7.40-7.57 (m, 3H). MS m/z (DCI) 146.0 (M+H)+.




Name
peracetic acid
Quantity
5.49 g
Type
reactant
Reaction Step Four

[Compound]
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
Yield
41%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C([Li])CCC.C[O:18]B(OC)OC.C(OO)(=O)C>CCOCC.O.S(=O)(O)[O-].[Na+]>[OH:18][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
10.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
Step Four
|
Name
|
peracetic acid
|
|
Quantity
|
5.49 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
Step Five
[Compound]
|
Name
|
peroxides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at −78° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at 0° C. for 45 min
|
|
Duration
|
45 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for 15 min
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled back to −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 20 hr
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were destroyed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ethyl acetate (2×50 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with toluene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids were collected by vacuum filtration
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=NC2=CC=CC=C2C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.43 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 41% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
